molecular formula C8H10BrN B034668 3-(3-Bromopropyl)pyridine CAS No. 109839-74-9

3-(3-Bromopropyl)pyridine

Cat. No.: B034668
CAS No.: 109839-74-9
M. Wt: 200.08 g/mol
InChI Key: BJTBTVNTKNDUJP-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)pyridine is an organic compound with the molecular formula C8H10BrN It is a derivative of pyridine, where a bromopropyl group is attached to the third position of the pyridine ring

Mechanism of Action

Target of Action

3-(3-Bromopropyl)pyridine is a derivative of 3-Bromopyridine . It is mainly used as a building block in organic synthesis . It participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . These reactions are widely applied in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The compound’s interaction with this pathway results in the formation of new organic compounds, expanding the scope of possible synthetic products .

Pharmacokinetics

For instance, the compound’s stability allows it to withstand various reaction conditions, making it a versatile reagent in organic synthesis .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through the Suzuki–Miyaura cross-coupling pathway . This process expands the range of possible synthetic products, contributing to the advancement of organic synthesis .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s stability allows it to withstand a range of reaction conditions, contributing to its versatility as a reagent . Additionally, the compound’s reactivity can be influenced by the presence of other reagents, catalysts, and solvents in the reaction environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromopropyl)pyridine typically involves the bromination of 3-propylpyridine. One common method includes the reaction of 3-propylpyridine with bromine in the presence of a suitable catalyst under controlled temperature conditions. Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as carbon tetrachloride or chloroform.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromopropyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield 3-propylpyridine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Hydrogen peroxide in acetic acid or peracetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon under hydrogen gas.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 3-propylpyridine.

Scientific Research Applications

3-(3-Bromopropyl)pyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.

Comparison with Similar Compounds

    3-Chloropyridine: Similar structure with a chlorine atom instead of bromine, used in similar synthetic applications.

    2-Bromopyridine: Bromine atom at the second position, exhibiting different reactivity and applications.

    3-Bromopyridine: Lacks the propyl group, used as a precursor in various organic syntheses.

Uniqueness: 3-(3-Bromopropyl)pyridine is unique due to the presence of the bromopropyl group, which enhances its reactivity and allows for the introduction of diverse functional groups through nucleophilic substitution. This makes it a valuable intermediate in the synthesis of complex organic molecules and functional materials.

Biological Activity

3-(3-Bromopropyl)pyridine is a heterocyclic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a 3-bromopropyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and related research findings.

The molecular formula of this compound is C₈H₁₀BrN. The synthesis of this compound typically involves various methods, including:

  • Suzuki-Miyaura coupling
  • Sonogashira coupling
  • Alkylation reactions

These synthetic routes utilize readily available starting materials and yield moderate to good results. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the identity and purity of the synthesized product.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a precursor in the synthesis of compounds with potential therapeutic effects. Notably, derivatives of this compound have been studied for their properties as platelet aggregation inhibitors , suggesting potential applications in cardiovascular medicine. This activity is particularly relevant given the increasing interest in developing novel antiplatelet agents.

The biological activity of this compound may be attributed to its structural features that allow for diverse chemical reactivity. The bromine atom and the nitrogen atom in the pyridine ring contribute to its interactions with various biological targets. Understanding these interactions is crucial for designing derivatives with enhanced biological activity or novel material properties .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyridine derivatives, including this compound. Key findings include:

  • Antimicrobial Activity : Pyridine compounds have demonstrated antimicrobial properties against a range of pathogens. For instance, studies have shown that derivatives containing the pyridine nucleus exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
  • Antiviral Activity : Some pyridine derivatives have been evaluated for their antiviral properties, particularly against emerging viruses like SARS-CoV-2. The presence of specific functional groups in these compounds has been linked to enhanced antiviral efficacy .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with other similar compounds. The following table summarizes key characteristics:

CompoundStructure FeaturesBiological Activity
This compoundPyridine + BromopropylAntiplatelet, Antimicrobial
Pyridoxine (Vitamin B6)Pyridine + HydroxylAntioxidant, Neuroprotective
Nicotinic AcidPyridine + Carboxylic AcidAnti-inflammatory, Cardioprotective

Future Directions

While current research highlights the potential applications of this compound in medicinal chemistry, further studies are necessary to fully elucidate its pharmacological profile. Future research should focus on:

  • In-depth pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) properties.
  • Structure-activity relationship (SAR) analyses to optimize the design of more effective derivatives.
  • Clinical trials to evaluate safety and efficacy in human subjects.

Properties

IUPAC Name

3-(3-bromopropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTBTVNTKNDUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 17.0 g (124 moles) of 3-(3-pyridyl)-1-propanol was added 240 mL of 48% hydrobromic acid. The mixture was heated under reflux for 4 hours, and then evaporated to dryness to afford the hydrobromide salt of 3-(3-pyridyl)-1-bromopropane as an oil in quantitative yield.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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